REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3](=[O:5])[CH3:4].[C:6](Cl)(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[N:9][CH:8]=1>ClCCl>[C:3]([CH2:2][NH:1][C:6](=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[N:9][CH:8]=1)(=[O:5])[CH3:4]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
NCC(C)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at room temperature under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The colorless precipitate was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 400 ml of water
|
Type
|
EXTRACTION
|
Details
|
After basification with ammonia the aqueous solution was extracted with 3×400 ml of dichloromethane
|
Type
|
ADDITION
|
Details
|
The combined organic phases were treated with charcoal
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a colorless solid, 73
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)CNC(C1=CN=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |